molecular formula C40H38N2O5 B13108824 L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-

L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-

Cat. No.: B13108824
M. Wt: 626.7 g/mol
InChI Key: IZNIVWXIXGXKJI-QNGWXLTQSA-N
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Description

This compound is a chemically modified derivative of L-ornithine, a non-proteinogenic amino acid central to the urea cycle and polyamine biosynthesis. The molecule features two orthogonal protecting groups:

  • N2-position: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) for temporary α-amine protection.
  • N5-position: The (4-methoxyphenyl)diphenylmethyl (Mmt) group, an acid-labile protecting group selective for side-chain amines, enabling sequential deprotection during synthesis .

This dual protection strategy is critical for synthesizing peptides containing ornithine residues, as it prevents unwanted side reactions and allows precise control over reaction sequences. The compound’s structural complexity and tailored stability make it valuable in biomedical research, particularly for designing enzyme inhibitors or studying post-translational modifications .

Properties

Molecular Formula

C40H38N2O5

Molecular Weight

626.7 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methoxyphenyl)-diphenylmethyl]amino]pentanoic acid

InChI

InChI=1S/C40H38N2O5/c1-46-31-24-22-30(23-25-31)40(28-13-4-2-5-14-28,29-15-6-3-7-16-29)41-26-12-21-37(38(43)44)42-39(45)47-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m0/s1

InChI Key

IZNIVWXIXGXKJI-QNGWXLTQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Protection of N5 Amino Group with (4-Methoxyphenyl)diphenylmethyl Group

  • Reagents: (4-Methoxyphenyl)diphenylmethyl chloride or bromide (Mpm-Cl/Br), base (e.g., triethylamine or pyridine)
  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Conditions:
    • The free L-ornithine is dissolved in the solvent.
    • The Mpm-Cl is added slowly under stirring at 0–25°C.
    • The reaction proceeds for several hours (typically 3–6 h) at room temperature.
    • The base scavenges the released HCl, promoting selective N5 protection.
  • Workup:
    • The reaction mixture is washed with aqueous acid/base to remove excess reagents.
    • The product is isolated by extraction and purified by crystallization or chromatography.

Protection of N2 Amino Group with Fmoc Group

  • Reagents: Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO3, Na2CO3, or triethylamine)
  • Solvent: Mixture of dioxane/water or DMF/water
  • Conditions:
    • The N5-protected ornithine intermediate is dissolved in solvent.
    • Fmoc-Cl is added dropwise at 0–5°C to minimize side reactions.
    • The reaction is allowed to proceed for 1–3 hours at room temperature.
  • Workup:
    • The mixture is acidified to precipitate the protected amino acid.
    • Filtration and washing yield the pure N2-Fmoc, N5-Mpm protected L-ornithine.

Representative Reaction Scheme

Step Reactants Reagents & Conditions Product Yield (%)
1 L-Ornithine (4-Methoxyphenyl)diphenylmethyl chloride, TEA, DCM, 0–25°C, 4 h N5-(Mpm)-L-Ornithine 85–90
2 N5-(Mpm)-L-Ornithine Fmoc-Cl, NaHCO3, dioxane/water, 0–5°C to RT, 2 h N2-Fmoc, N5-Mpm-L-Ornithine 80–88

Analytical and Purification Notes

  • Purity Assessment:

    • High-performance liquid chromatography (HPLC) is used to confirm purity (>95% typical).
    • Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of protecting groups and the integrity of the amino acid backbone.
    • Mass spectrometry (MS) confirms molecular weight and structure.
  • Purification:

    • Crystallization from suitable solvents such as ethyl acetate/hexane mixtures or preparative chromatography is employed.
    • Drying under vacuum at ambient temperature to avoid decomposition of protecting groups.

Research Findings and Optimization

  • Studies indicate that the order of protection is essential: protecting the δ-amino group first with Mpm prevents undesired side reactions during Fmoc protection of the α-amino group.
  • Attempts to reverse the order can lead to incomplete protection or formation of side products such as lactams due to intramolecular cyclization.
  • The choice of solvent and base affects reaction rates and selectivity; polar aprotic solvents favor cleaner reactions.
  • Mild reaction temperatures minimize racemization of the chiral center.
  • The Mpm group provides excellent stability under Fmoc deprotection conditions (piperidine in DMF), allowing orthogonal deprotection strategies in peptide synthesis.

Summary Table of Preparation Parameters

Parameter Typical Condition Notes
Starting material L-Ornithine (free amino acid) Commercially available
N5 Protection reagent (4-Methoxyphenyl)diphenylmethyl chloride Requires careful handling
N5 Protection solvent DCM or DMF Anhydrous preferred
N5 Protection base Triethylamine or pyridine Scavenges HCl
N5 Protection temperature 0–25°C Room temperature often sufficient
N2 Protection reagent Fmoc-Cl or Fmoc-OSu Sensitive to moisture
N2 Protection solvent Dioxane/water or DMF/water Mixed solvents aid solubility
N2 Protection base Sodium bicarbonate or triethylamine Mild base to avoid racemization
N2 Protection temperature 0–5°C initially, then RT Controls reaction rate and selectivity
Purification Crystallization or chromatography Ensures >95% purity
Yield 80–90% per step High efficiency

Mechanism of Action

The mechanism of action of L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]- involves its role as a protected amino acid derivative. The Fmoc and methoxyphenyl diphenylmethyl groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Ornithine, N2-Fmoc-N5-Mmt with structurally or functionally analogous derivatives:

Compound Name Key Structural Features Applications Stability & Reactivity Research Findings
L-Ornithine, N2-Fmoc-N5-Mmt N2-Fmoc, N5-Mmt protection Peptide synthesis, enzyme inhibition studies Fmoc: Base-labile; Mmt: Mild acid-labile (1% TFA) Enables orthogonal deprotection; compatible with SPPS protocols .
N2-Boc-N5-Fmoc-L-Ornithine N2-Boc (tert-butoxycarbonyl), N5-Fmoc Solid-phase synthesis of poly-ornithine peptides Boc: Acid-labile; Fmoc: Base-labile Less selective than Mmt due to Boc’s moderate acid sensitivity; requires harsher deprotection conditions .
N5-(1-Imino-3-butenyl)-L-Ornithine (L-VNIO) N5-modified with 1-imino-3-butenyl group Nitric oxide synthase (NOS) inhibition Irreversible binding to NOS catalytic site Exhibits competitive inhibition against L-arginine (Ki = 0.4 µM); used to study NOS-driven pathologies .
N2-Succinyl-L-Ornithine N2-succinylation PvdA (L-Ornithine-N5-monooxygenase) inhibition High binding affinity to PvdA (−12.8 kcal/mol vs. L-ornithine’s −7.7 kcal/mol) Binds PvdA via interactions with SER21, ASN22, and ARG357; potential therapeutic target for Pseudomonas aeruginosa infections .
N5-(Carboxyethyl)-L-Ornithine N5-carboxyethyl modification Microbial metabolism studies Stable in neutral pH; substrate for oxidoreductases Synthesized by Streptococcus lactis; involved in NADPH-dependent reductive condensation pathways .

Key Insights from Comparative Analysis:

Protection Strategies :

  • Fmoc/Mmt offers superior orthogonality compared to Boc/Fmoc , as Mmt’s mild acid sensitivity (1% TFA) avoids premature deprotection during SPPS .
  • N2-Succinyl derivatives prioritize enzyme binding over synthetic utility, with PvdA inhibition being a standout application .

high-affinity binding) . N5-Carboxyethyl-L-Ornithine highlights microbial metabolic adaptability, linking ornithine derivatives to redox biochemistry .

Biological Activity

L-Ornithine, a non-proteinogenic amino acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. The compound of interest, L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]- , is a derivative that combines the properties of ornithine with a fluorene-based protective group and a methoxyphenyl diphenylmethyl moiety. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential as a therapeutic agent, and its biochemical interactions.

Chemical Structure and Synthesis

The compound can be synthesized using standard peptide synthesis techniques, with the 9-fluorenylmethoxycarbonyl (Fmoc) group serving as a protecting group during the synthesis. This method allows for the selective modification of the ornithine side chain while maintaining the integrity of the amino acid backbone. The use of diphenylmethyl and methoxyphenyl groups enhances the compound's stability and solubility in biological systems.

Biological Activity

1. Antimicrobial Properties

Recent studies have demonstrated that derivatives of L-ornithine exhibit significant antimicrobial activity. For example, δ-poly-L-ornithine has been shown to possess potent antifungal properties against various strains, including Candida albicans and Acinetobacter baumannii . The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of cell wall synthesis.

Table 1: Antimicrobial Activity of L-Ornithine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
δ-poly-L-ornithineCandida albicans32 µg/mL
L-Ornithine derivative (Fmoc protected)Staphylococcus aureus16 µg/mL
L-Ornithine derivative with methoxyphenylEscherichia coli8 µg/mL

2. Biochemical Interactions

L-Ornithine plays a crucial role in various metabolic pathways, particularly in the urea cycle and polyamine synthesis. It is also involved in the production of nitric oxide, which has implications for immune response and vascular function . The incorporation of protective groups like Fmoc can influence these metabolic pathways by altering the bioavailability and reactivity of L-ornithine in biological systems.

3. Therapeutic Potential

The therapeutic potential of L-Ornithine derivatives extends beyond antimicrobial activity. Research indicates that these compounds may also exhibit anti-inflammatory effects and promote wound healing by enhancing collagen synthesis . Furthermore, studies have suggested that ornithine derivatives could serve as precursors for novel drugs targeting metabolic disorders or cancers due to their ability to modulate key biochemical pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Nature Communications examined the efficacy of δ-poly-L-ornithine against biofilm-forming bacteria. Results indicated that this polymer not only inhibited planktonic growth but also significantly reduced biofilm formation by Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating chronic infections .

Case Study 2: Wound Healing Applications

In another investigation, researchers explored the effects of L-Ornithine derivatives on fibroblast proliferation and collagen deposition in vitro. The results demonstrated enhanced cell migration and increased collagen synthesis when treated with ornithine derivatives compared to controls, suggesting a promising application in wound healing therapies .

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